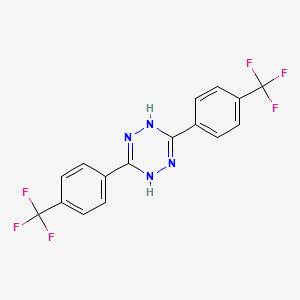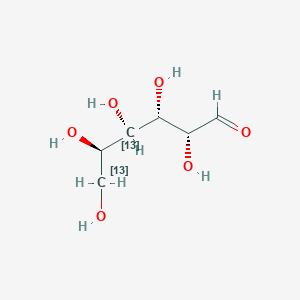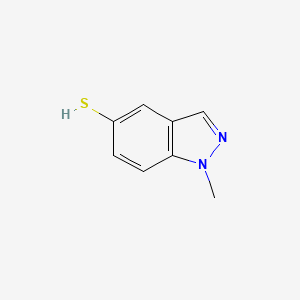
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to a dihydrotetrazine core. The trifluoromethyl groups impart unique electronic properties to the molecule, making it a valuable subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate hydrazones, which cyclize to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tetrazine oxide.
Reduction: Reduction reactions can convert the dihydrotetrazine to its fully reduced form.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects is primarily through its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, allowing it to participate in a range of chemical reactions. The tetrazine core can undergo cycloaddition reactions, making it a valuable tool in click chemistry and bioconjugation applications.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 1,4-Bis(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine stands out due to its unique tetrazine core, which imparts distinct reactivity and stability. The presence of two trifluoromethyl groups further enhances its electronic properties, making it more versatile in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
628732-67-2 |
|---|---|
Molekularformel |
C16H10F6N4 |
Molekulargewicht |
372.27 g/mol |
IUPAC-Name |
3,6-bis[4-(trifluoromethyl)phenyl]-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H10F6N4/c17-15(18,19)11-5-1-9(2-6-11)13-23-25-14(26-24-13)10-3-7-12(8-4-10)16(20,21)22/h1-8H,(H,23,24)(H,25,26) |
InChI-Schlüssel |
HGHXRUZEVRNFLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=NN2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)
![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)


![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)







![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
